molecular formula C20H13Cl2N3O4 B6027265 2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide

2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide

Cat. No. B6027265
M. Wt: 430.2 g/mol
InChI Key: TXKOBWQBAUWORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-30865 and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting certain enzymes and signaling pathways in cells. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is its potential therapeutic applications in cancer and inflammation. It has also been found to exhibit promising biological activity against other diseases. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide. One direction is to further study its potential therapeutic applications in cancer and inflammation. Another direction is to investigate its potential side effects and toxicity in humans. In addition, more studies are needed to fully understand its mechanism of action and identify potential drug targets. Finally, the development of more efficient synthesis methods could facilitate the production of this compound for further research and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The second step involves the reaction of 3-chlorobenzoyl chloride with 3-aminophenylboronic acid to form 3-[(3-chlorobenzoyl)amino]phenylboronic acid. The third step involves the reaction of 3-[(3-chlorobenzoyl)amino]phenylboronic acid with 5-nitro-2-chlorobenzoyl chloride to form this compound.

Scientific Research Applications

2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide has been found to exhibit promising biological activity against various diseases. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O4/c21-13-4-1-3-12(9-13)19(26)23-14-5-2-6-15(10-14)24-20(27)17-11-16(25(28)29)7-8-18(17)22/h1-11H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOBWQBAUWORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.